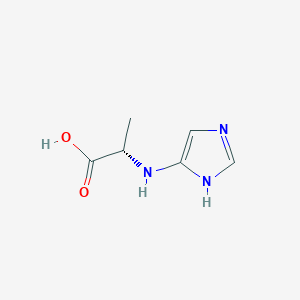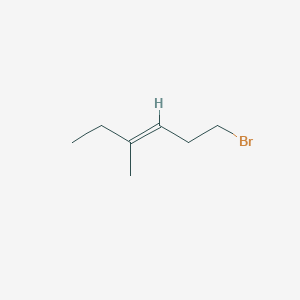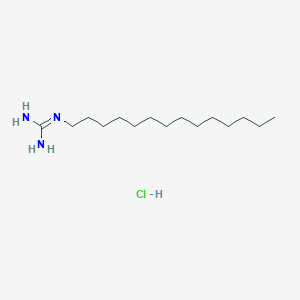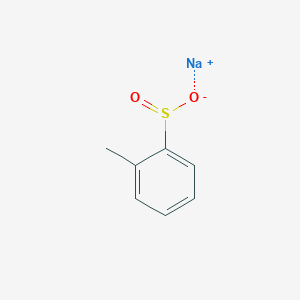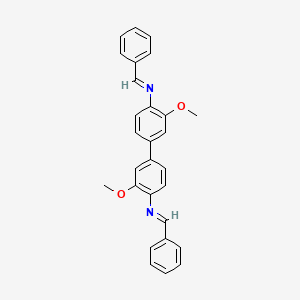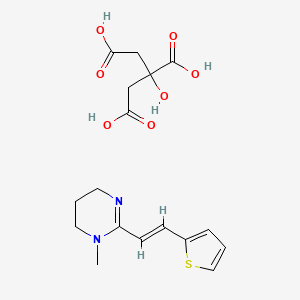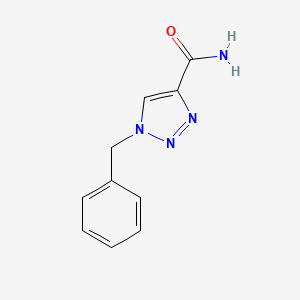
1-ベンジル-1H-1,2,3-トリアゾール-4-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-benzyl-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse applications in various fields such as medicinal chemistry, materials science, and agrochemicals. The triazole ring system is particularly valued for its stability and ability to participate in a wide range of chemical reactions.
科学的研究の応用
作用機序
Target of Action
1-Benzyl-1H-1,2,3-triazole-4-carboxamide has been found to have significant anticancer activity, with a particular effect on leukemia, melanoma, non-small cell lung, CNS, ovarian, renal, and breast cancer . It has been suggested that the compound acts on the Epidermal Growth Factor Receptor (EGFR), a growth factor receptor that plays a crucial role in the proliferation of cancer cells .
Mode of Action
The compound interacts with its targets, leading to changes in cellular function. For instance, it has been found to inhibit tubulin polymerization, a process crucial for cell division . This interaction disrupts the normal cell cycle, leading to cell death .
Biochemical Pathways
The compound’s action affects several biochemical pathways. Its interaction with EGFR can disrupt the signaling pathways that promote cell proliferation . Additionally, its inhibition of tubulin polymerization affects the cell cycle, particularly the mitotic phase, where cell division occurs .
Result of Action
The compound’s action leads to significant cellular effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells . This is achieved through the disruption of the cell cycle, leading to the inhibition of cell division and ultimately cell death .
生化学分析
Biochemical Properties
1-Benzyl-1H-1,2,3-Triazole-4-Carboxamide, like other triazoles, can interact with various enzymes, proteins, and other biomolecules . The triazole ring can act as a hydrogen bond acceptor and donor, simultaneously , thereby offering various types of binding to the target enzyme .
Cellular Effects
Some triazole derivatives have shown cytotoxic activity against various cancer cell lines .
Temporal Effects in Laboratory Settings
Triazoles are generally known for their chemical stability .
Metabolic Pathways
Some triazole derivatives have been reported to inhibit enzymes involved in carbohydrate metabolism .
準備方法
Synthetic Routes and Reaction Conditions
1-benzyl-1H-1,2,3-triazole-4-carboxamide can be synthesized through a variety of methods, with one of the most common being the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as “click chemistry.” This method involves the reaction of benzyl azide with an alkyne in the presence of a copper catalyst to form the triazole ring . The reaction is typically carried out in an aqueous medium at room temperature, making it both efficient and environmentally friendly.
Industrial Production Methods
Industrial production of 1-benzyl-1H-1,2,3-triazole-4-carboxamide often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors is also common in industrial settings to ensure consistent product quality and to minimize waste.
化学反応の分析
Types of Reactions
1-benzyl-1H-1,2,3-triazole-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines
類似化合物との比較
1-benzyl-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds such as:
1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxamide: This compound has a methyl group at the 5-position of the triazole ring, which can influence its chemical reactivity and biological activity.
1-benzyl-4-phenyl-1H-1,2,3-triazole: The presence of a phenyl group at the 4-position can enhance the compound’s stability and its ability to participate in π-π interactions.
1-benzyl-1H-1,2,3-triazole-4-carboxylic acid: The carboxylic acid group can significantly alter the compound’s solubility and reactivity, making it useful in different chemical and biological contexts.
The uniqueness of 1-benzyl-1H-1,2,3-triazole-4-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
特性
IUPAC Name |
1-benzyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c11-10(15)9-7-14(13-12-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,11,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOPXDQZNYULBK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(N=N2)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
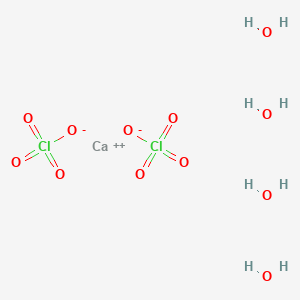

![2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one;manganese](/img/structure/B1144370.png)
